REACTION_CXSMILES
|
[NH:1]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[C:4](=O)[C:2]1=[O:3].[C:12]([O:16][C:17]([N:19]1[CH2:24][CH2:23][C:22](=O)[CH2:21][CH2:20]1)=[O:18])([CH3:15])([CH3:14])[CH3:13].C([OH:28])C>[OH-].[K+]>[C:12]([O:16][C:17]([N:19]1[CH2:24][CH2:23][C:22]2[N:1]=[C:11]3[CH:10]=[CH:9][CH:8]=[CH:7][C:6]3=[C:4]([C:2]([OH:28])=[O:3])[C:21]=2[CH2:20]1)=[O:18])([CH3:15])([CH3:13])[CH3:14] |f:3.4|
|
Name
|
|
Quantity
|
14.71 g
|
Type
|
reactant
|
Smiles
|
N1C(=O)C(=O)C2=CC=CC=C12
|
Name
|
|
Quantity
|
19.93 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
catalyst
|
Smiles
|
[OH-].[K+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
by adding
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by concentration under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting insoluble material was purified by suspension in methanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC=2C(=C3C(=NC2CC1)C=CC=C3)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.5 g | |
YIELD: PERCENTYIELD | 29% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |